Hnmpa-(AM)3

Vue d'ensemble

Description

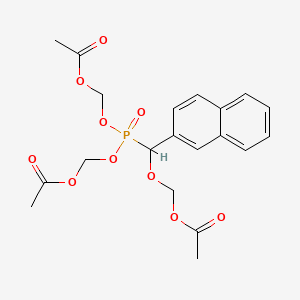

L’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester, communément appelé HNMPA-(AM)3, est un analogue perméable aux cellules de l’acide hydroxy-2-naphtylméthylphosphonique. Ce composé est principalement reconnu pour son rôle d’inhibiteur de la tyrosine kinase du récepteur de l’insuline. Il est largement utilisé dans la recherche scientifique pour étudier les voies de signalisation de l’insuline et les processus métaboliques associés .

Mécanisme D'action

L’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester exerce ses effets en inhibant la tyrosine kinase du récepteur de l’insuline. Une fois à l’intérieur de la cellule, le composé est converti en sa forme active par des estérases cytosoliques. La forme active se lie ensuite au récepteur de l’insuline, empêchant son autophosphorylation sur les résidus tyrosine. Cette inhibition perturbe les voies de signalisation en aval, affectant ainsi le métabolisme du glucose et d’autres processus liés à l’insuline .

Analyse Biochimique

Biochemical Properties

Hnmpa-(AM)3 plays a crucial role in biochemical reactions by inhibiting the activity of the insulin receptor tyrosine kinase. This inhibition prevents the autophosphorylation of the insulin receptor on tyrosine residues, thereby hindering the downstream signaling pathways that are typically activated by insulin. This compound interacts with various enzymes and proteins, including the insulin receptor and the N-methyl-D-aspartate receptor. By blocking the activation of these receptors, this compound effectively reduces the harmful effects associated with excessive glutamate levels, such as excitotoxicity and oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the insulin receptor tyrosine kinase, this compound disrupts the insulin signaling pathway, leading to altered glucose metabolism and reduced insulin-stimulated glucose oxidation in isolated rat adipocytes . Additionally, this compound has been shown to play a role in neuronal differentiation and cognitive function by binding to its specific receptor and controlling the influx of calcium ions into cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the insulin receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the insulin signaling cascade, leading to decreased glucose uptake and metabolism. Furthermore, this compound acts as a small molecule inhibitor of the N-methyl-D-aspartate receptor, reducing the harmful effects of excessive glutamate levels and promoting neuronal health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of insulin signaling and glucose metabolism. In vitro and in vivo studies have demonstrated that this compound can maintain its inhibitory effects on the insulin receptor tyrosine kinase for several months when stored at appropriate temperatures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the insulin receptor tyrosine kinase without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in glucose metabolism and potential damage to neuronal cells. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits the insulin receptor tyrosine kinase, leading to altered glucose metabolism and reduced insulin-stimulated glucose oxidation. Additionally, this compound affects the metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell-permeable nature allows it to easily cross cell membranes and reach its target receptors. Once inside the cells, this compound is converted into its original form by esterase action, enabling it to exert its inhibitory effects on the insulin receptor tyrosine kinase and the N-methyl-D-aspartate receptor .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for this compound to effectively inhibit the insulin receptor tyrosine kinase and modulate the activity of the N-methyl-D-aspartate receptor .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester est synthétisé par un processus en plusieurs étapes. La synthèse commence par la préparation de l’acide hydroxy-2-naphtylméthylphosphonique, qui est ensuite estérifié avec des groupes acétoxymethyl pour obtenir le produit final. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques tels que le diméthylsulfoxyde ou l’éthanol, et les réactions sont effectuées à des températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans un contexte industriel, la production de l’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et de systèmes à flux continu pour optimiser les conditions réactionnelles et améliorer l’efficacité. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d’acide phosphonique correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes esters en groupes hydroxyle.

Substitution : Les groupes acétoxymethyl peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures contrôlées et en présence de catalyseurs pour augmenter les vitesses de réaction .

Principaux produits

Les principaux produits formés par ces réactions comprennent divers dérivés d’acide phosphonique, des composés hydroxylés et des esters substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes d’inhibition enzymatique et de phosphorylation des protéines.

Biologie : Employé dans la recherche sur les voies de signalisation de l’insuline et la régulation métabolique.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de troubles métaboliques tels que le diabète.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d’essais biochimiques

Applications De Recherche Scientifique

Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and protein phosphorylation.

Biology: Employed in research on insulin signaling pathways and metabolic regulation.

Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders such as diabetes.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Comparaison Avec Des Composés Similaires

Composés similaires

Acide hydroxy-2-naphtylméthylphosphonique : Le composé parent de l’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester.

Analogues de l’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester : Autres analogues avec des structures et des fonctions similaires

Unicité

L’acide hydroxy-2-naphtylméthylphosphonique tris(acétoxymethyl) ester est unique en raison de sa forte perméabilité cellulaire et de son inhibition sélective de la tyrosine kinase du récepteur de l’insuline. Cela en fait un outil précieux pour étudier la signalisation de l’insuline et les processus métaboliques associés dans des modèles in vitro et in vivo .

Propriétés

IUPAC Name |

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODAZKXEREJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017621 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-03-8 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

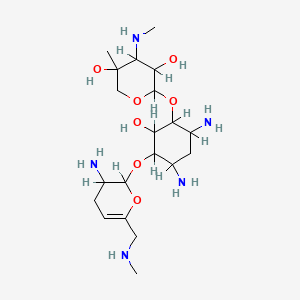

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

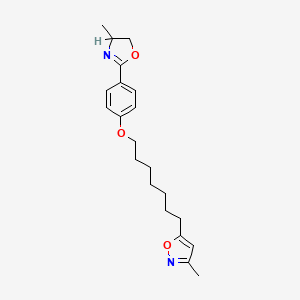

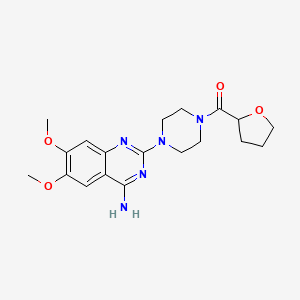

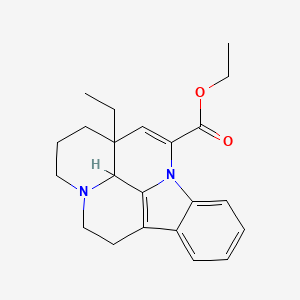

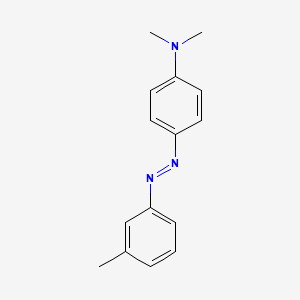

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.